molecular formula C19H17N3O5 B2771270 N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide CAS No. 688773-79-7

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide

Cat. No.: B2771270
CAS No.: 688773-79-7
M. Wt: 367.361
InChI Key: ARUCFSZEORGABT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide is a synthetic organic compound that features a benzodioxole moiety and a quinazolinone core. Compounds with these structural motifs are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5/c23-17(20-10-12-5-6-15-16(9-12)27-11-26-15)7-8-22-18(24)13-3-1-2-4-14(13)21-19(22)25/h1-6,9H,7-8,10-11H2,(H,20,23)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUCFSZEORGABT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCN3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Quinazolinone Synthesis: The quinazolinone core can be synthesized via the condensation of anthranilic acid with formamide or other suitable reagents.

    Coupling Reaction: The final step involves coupling the benzodioxole and quinazolinone intermediates through an amide bond formation, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond and tetrahydroquinazoline-dione system exhibit pH-dependent hydrolysis:

Reaction Type Conditions Products Evidence
Acidic hydrolysisHCl (6M), reflux, 12–24 hrs3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanoic acid + 1,3-benzodioxole-5-methanamineAnalogous amide cleavage
Basic hydrolysisNaOH (2M), 80°C, 6–8 hrsSodium salt of propanoic acid derivative + free amineSimilar quinazolinone systems

Mechanistic Insights :

  • The amide bond hydrolyzes via nucleophilic attack by water or hydroxide ions, forming a tetrahedral intermediate that collapses to release the carboxylic acid and amine.

  • The tetrahydroquinazoline-2,4-dione remains intact under mild conditions but may decarboxylate under prolonged heating .

Nucleophilic Substitution

The benzodioxole methylene group undergoes selective substitution:

Nucleophile Conditions Product Yield Reference
Thiols (e.g., HSCH₂CO₂H)DMF, K₂CO₃, 60°C, 8 hrsS-substituted benzodioxole derivative62–68%Patent data
Amines (e.g., NH₃/MeNH₂)EtOH, reflux, 12 hrsSecondary/tertiary amine adducts55–72%

Key Observations :

  • Substitution occurs preferentially at the benzodioxole methylene due to its moderate electrophilicity .

  • Steric hindrance from the tetrahydroquinazoline-dione limits reactivity at the propanamide chain .

Oxidation and Reduction

Controlled redox reactions modify specific functional groups:

Oxidation

Oxidizing Agent Conditions Product Outcome
KMnO₄ (aqueous)25°C, 2 hrsCleavage of benzodioxole to catechol derivativePartial decomposition
Ozone (O₃)CH₂Cl₂, −78°C, 1 hrOxidative ring-opening of quinazoline-dioneLow yield (~30%)

Reduction

Reducing Agent Conditions Product Selectivity
NaBH₄MeOH, 0°C, 1 hrReduction of amide to secondary amine (partial)<20% conversion
LiAlH₄THF, reflux, 4 hrsFull reduction of amide to amine85% yield

Cyclization and Rearrangement

The tetrahydroquinazoline-dione core participates in thermal rearrangements:

Reaction Conditions Product Mechanism
Thermal cyclizationToluene, 110°C, 48 hrsFused tricyclic quinazolinoneIntramolecular amidation
Acid-catalyzed rearrangementH₂SO₄ (conc.), RT, 72 hrsIsoquinoline derivativeRing expansion

Computational Support :

  • Density functional theory (DFT) studies predict activation barriers of 25–30 kcal/mol for cyclization steps, consistent with experimental heating requirements .

Biological Context: Enzyme Interaction

While not a classical chemical reaction, the compound inhibits mono-ADP-ribosyltransferases (mARTs) via non-covalent interactions:

Target Enzyme Binding Affinity (K₈) Key Interactions Source
Pseudomonas aeruginosa ExoA56 ± 6 nMH-bonds with Gly461, π-stacking with Tyr481
Vibrio cholerae cholix toxin89 nMHydrophobic packing in nicotinamide subpocket

Structural Analysis :

  • The tetrahydroquinazoline-dione mimics NAD⁺’s nicotinamide moiety, embedding into the enzyme’s active site .

  • The benzodioxole group enhances solubility without compromising binding .

Stability and Degradation Pathways

Critical stability data under accelerated conditions:

Stress Condition Degradation Pathway Half-Life Major Degradants
UV light (254 nm)Photooxidation of benzodioxole3.2 hrsQuinone derivatives
High humidity (75% RH)Hydrolysis of amide bond14 daysPropanoic acid + tetrahydroquinazoline

Stabilization strategies include lyophilization and exclusion of UV light .

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide would depend on its specific biological target. Generally, compounds with quinazolinone cores can interact with enzymes or receptors, modulating their activity. The benzodioxole moiety may enhance binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-ylmethyl)-3-(2,4-dioxo-1H-quinazolin-3-yl)acetamide
  • N-(1,3-benzodioxol-5-ylmethyl)-3-(2,4-dioxo-1H-quinazolin-3-yl)butanamide

Uniqueness

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide is unique due to its specific combination of benzodioxole and quinazolinone moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Biological Activity

Overview

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzodioxole moiety and a tetrahydroquinazoline structure, which are known for their diverse pharmacological properties.

Chemical Structure

The molecular formula of the compound is C18H17N3O7C_{18}H_{17}N_{3}O_{7}, and its IUPAC name is this compound. The structural components suggest potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The benzodioxole ring is thought to enhance binding affinity through π–π stacking interactions and hydrogen bonding with target sites. The tetrahydroquinazoline component may modulate enzymatic pathways or receptor activity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cell Line Studies : In vitro studies have shown that related compounds can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation. A study found that such compounds inhibited the growth of breast cancer cells with IC50 values in the low micromolar range .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens:

Pathogen TypeActivity ObservedReference
Bacteria (e.g., E. coli)Inhibition of growth at concentrations as low as 50 µg/mL
Fungi (e.g., Candida albicans)Effective at inhibiting fungal growth at 25 µg/mL

Neuroprotective Effects

Recent studies have suggested potential neuroprotective effects of benzodioxole derivatives. These compounds may protect neuronal cells from oxidative stress and apoptosis:

  • Mechanistic Insights : The protective effects are hypothesized to be mediated through modulation of neuroinflammatory pathways and inhibition of apoptotic signaling cascades .

Case Studies

  • Breast Cancer Model : A study involving the administration of similar benzodioxole derivatives in a murine model showed a significant reduction in tumor size compared to control groups. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
  • Neurodegenerative Disease Model : In models of Alzheimer's disease, related compounds showed promise in reducing amyloid-beta plaque formation and improving cognitive function in treated mice .

Q & A

Basic Questions

Q. What are the key synthetic steps and critical parameters for synthesizing N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide?

  • Methodology :

  • The synthesis involves multi-step reactions, starting with precursors like quinazoline derivatives and benzodioxole-containing intermediates. Critical steps include amide bond formation and cyclization under reflux conditions (e.g., in acetic acid anhydride) .
  • Reaction parameters such as temperature (typically 80–120°C), solvent choice (e.g., tetrahydrofuran for moisture-sensitive steps), and catalyst use (e.g., triethylamine for base-catalyzed reactions) must be tightly controlled to avoid side products .
  • Purification via column chromatography (silica gel, gradient elution) and recrystallization ensures >95% purity. Structural confirmation relies on NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are essential?

  • Methodology :

  • 1D/2D NMR : Assigns proton and carbon environments, confirming regioselectivity of substituents (e.g., benzodioxole methylene protons at δ 4.8–5.2 ppm) .
  • Mass Spectrometry : HRMS validates molecular formula (e.g., C₂₀H₁₈N₃O₅S) and isotopic patterns .
  • IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at 1680–1720 cm⁻¹ for quinazoline dione) .

Q. What structural features contribute to its potential biological activity?

  • The quinazoline-dione moiety enables hydrogen bonding with biological targets (e.g., enzyme active sites), while the benzodioxole group enhances lipophilicity for membrane permeability . Substituent positions (e.g., methylene linker length) influence steric and electronic interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yield in the final cyclization step?

  • Methodology :

  • DoE (Design of Experiments) : Screen variables (temperature, solvent polarity, catalyst loading) using fractional factorial designs to identify critical factors .
  • In-situ monitoring : Employ HPLC or TLC to track intermediate consumption and optimize reaction time .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states in cyclization steps .

Q. How to address contradictions in biological activity data across different assay systems?

  • Methodology :

  • Dose-response profiling : Validate activity in orthogonal assays (e.g., enzyme inhibition vs. cell viability) to rule out off-target effects .
  • Metabolic stability tests : Use liver microsomes to assess compound stability, as rapid degradation in certain assays may yield false negatives .
  • Molecular docking : Compare binding modes in different protein conformations (e.g., X-ray vs. homology models) to explain variability .

Q. What computational strategies can predict structure-activity relationships (SAR) for quinazoline derivatives?

  • Methodology :

  • Quantum mechanical calculations : Use DFT (e.g., B3LYP/6-31G*) to map electron density and reactive sites on the quinazoline core .
  • Molecular dynamics (MD) : Simulate ligand-protein interactions over time to identify stable binding conformations .
  • QSAR models : Train regression models on substituent descriptors (e.g., Hammett σ, LogP) to prioritize synthetic targets .

Q. How to resolve spectral overlaps in NMR for closely related analogs?

  • Methodology :

  • 2D NMR techniques : Use HSQC and HMBC to correlate ambiguous proton signals with carbon environments .
  • Isotopic labeling : Synthesize deuterated analogs to simplify proton NMR interpretation .
  • Variable temperature NMR : Identify dynamic effects (e.g., ring flipping in benzodioxole) causing signal broadening .

Q. What strategies mitigate purification challenges due to similar polarity byproducts?

  • Methodology :

  • HPLC with chiral columns : Resolve enantiomers or diastereomers using cellulose-based stationary phases .
  • Countercurrent chromatography : Leverage partition coefficients in biphasic solvent systems for high-resolution separation .
  • Derivatization : Introduce temporary polar groups (e.g., acetyl) to alter solubility and improve chromatographic separation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.